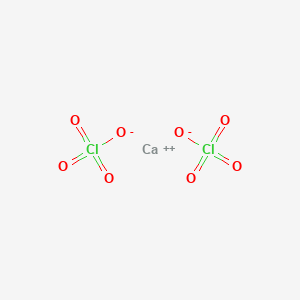

Calcium perchlorate

説明

特性

IUPAC Name |

calcium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAOXERLHGRFIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(ClO4)2, CaCl2O8 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890703 | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium perchlorate is a white to yellow crystalline solid. Density 2.651 g / cm3. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion., White solid; [Hawley] White to yellow solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13477-36-6 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8249MC3K19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Anhydrous Calcium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous calcium perchlorate (B79767), a powerful oxidizing agent with applications in various scientific and industrial fields. This document details experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for the key synthesis routes.

Introduction

Calcium perchlorate, Ca(ClO₄)₂, is a strong inorganic oxidizer that is highly hygroscopic in its anhydrous form.[1] It is commonly found as the tetrahydrate, Ca(ClO₄)₂·4H₂O.[1] The anhydrous salt is of particular interest for applications requiring a water-free environment. This guide outlines the principal synthesis methodologies for obtaining anhydrous this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molar Mass | 238.98 g/mol (anhydrous) | [2] |

| Appearance | White crystalline solid | [2] |

| Density | 2.651 g/cm³ | [1][2] |

| Melting Point | Decomposes at approximately 270 °C | [2] |

| Solubility in Water | 188.7 g/100 g | [1] |

| Solubility in Ethanol | 166.2 g/100 g | [1] |

| Solubility in Methanol | 237.4 g/100 g | [1] |

| Solubility in Acetone | 61.76 g/100 g | [1] |

Synthesis Methodologies

There are two primary approaches to the synthesis of anhydrous this compound: the thermal dehydration of hydrated this compound and synthesis from various precursors in solution followed by dehydration.

Method 1: Thermal Dehydration of Hydrated this compound

This is a common and direct method for preparing the anhydrous salt from its hydrated form. The process involves the controlled heating of this compound hydrate (B1144303) to drive off the water of crystallization.

-

Place a known quantity of hydrated this compound (Ca(ClO₄)₂·xH₂O) in a suitable container, such as a glass vial.

-

Place the container in a furnace.

-

Heat the sample to 623 K (350 °C) at a rate of 3 K/min.

-

Maintain the temperature at 623 K for 12 hours to ensure complete dehydration.[3]

-

After 12 hours, cool the furnace down to 423 K (150 °C).

-

Immediately transfer the hot vials to a glove box with an inert atmosphere (e.g., Argon) to prevent rehydration from atmospheric moisture.[3] The anhydrous this compound is extremely hygroscopic.

-

Once cooled to room temperature inside the glove box, the anhydrous this compound can be ground to a fine powder using a mortar and pestle.

-

Store the anhydrous product in a tightly sealed container under an inert atmosphere.

Method 2: Synthesis from Precursors in Solution

Anhydrous this compound can also be prepared by first synthesizing a hydrated form or a solution of this compound through various chemical reactions, followed by purification and dehydration.

This method involves the reaction of a slurry of calcium hydroxide (B78521) (milk of lime) with a solution of ammonium (B1175870) perchlorate.

-

Prepare a 190 g/L solution of ammonium perchlorate by dissolving 5.75 kg of ammonium perchlorate in water and heating.

-

Prepare a slurry of calcium hydroxide by suspending 1.76 kg of high-quality quicklime (B73336) (calcium oxide) in distilled water.

-

In a closed reactor, add the calcium hydroxide slurry and stir at a moderate speed (e.g., 80 rpm) to prevent sedimentation.

-

Add the ammonium perchlorate solution to the reactor. The reaction is: 2 NH₄ClO₄ + Ca(OH)₂ → Ca(ClO₄)₂ + 2 NH₃ + 2 H₂O.[4]

-

Heat the mixture to promote the reaction. The ammonia (B1221849) gas evolved is absorbed in a hydrochloric acid solution.[5]

-

After the reaction is complete, the solution will become clear. Allow any insoluble impurities to settle.

-

Filter the solution to remove any solids.

-

The resulting clear solution of this compound can then be concentrated by evaporation and the hydrated salt crystallized by cooling.

-

The hydrated this compound is then dehydrated using the thermal dehydration method described in section 3.1.

This method relies on the lower solubility of sodium chloride in the reaction mixture to drive the formation of this compound in solution.

-

Prepare a supersaturated solution of sodium perchlorate and a saturated solution of calcium chloride.

-

Mix the two solutions. The reaction is: 2 NaClO₄ + CaCl₂ → Ca(ClO₄)₂ + 2 NaCl.[6]

-

Upon mixing, sodium chloride will precipitate out of the solution.

-

The precipitation of sodium chloride can be enhanced by boiling the solution to reduce its volume and then filtering the hot solution to remove the precipitated NaCl.[7]

-

The filtrate, which is a solution of this compound, is then cooled to crystallize hydrated this compound.

-

The hydrated crystals are collected by filtration.

-

The hydrated this compound is then dehydrated using the thermal dehydration method described in section 3.1.

This is a straightforward acid-base reaction.

-

Slowly add a stoichiometric amount of calcium carbonate to a solution of perchloric acid. The reaction is: CaCO₃ + 2 HClO₄ → Ca(ClO₄)₂ + H₂O + CO₂.

-

The addition should be done carefully to control the effervescence of carbon dioxide.

-

Once the reaction is complete (i.e., no more gas evolution), the solution contains this compound.

-

The solution can be filtered to remove any unreacted calcium carbonate or other impurities.

-

The clear solution is then evaporated to concentrate the this compound, and upon cooling, hydrated this compound crystallizes out.

-

The hydrated crystals are then collected and dehydrated as described in section 3.1.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.

-

Oxidizer: Avoid contact with combustible materials, organic substances, and reducing agents, as mixtures can be flammable or explosive.[2]

-

Hygroscopic: Anhydrous this compound readily absorbs moisture from the air. It must be handled and stored in a dry, inert atmosphere.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its precursors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[6]

Conclusion

The synthesis of anhydrous this compound can be achieved through several viable methods. The thermal dehydration of the hydrated salt is a direct and well-documented procedure. Solution-based methods offer flexibility in the choice of starting materials and can be scaled for larger productions, though they require a final dehydration step. The choice of method will depend on the available starting materials, the desired scale of production, and the equipment available. Adherence to strict safety protocols is paramount when working with perchlorates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Crystal structure of this compound anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107150997A - A kind of preparation method of this compound solution - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. US1965457A - Process of producing chlorates and perchlorates - Google Patents [patents.google.com]

Unraveling the Crystalline Architecture of Calcium Perchlorate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure determination of calcium perchlorate (B79767) (Ca(ClO₄)₂) in its anhydrous and hydrated forms. Tailored for researchers, scientists, and professionals in drug development, this document outlines the precise atomic arrangements and experimental methodologies crucial for understanding the physicochemical properties of this versatile inorganic salt.

Introduction

Calcium perchlorate, a highly hygroscopic compound, is known to exist in several crystalline forms, primarily as an anhydrate, a tetrahydrate (Ca(ClO₄)₂·4H₂O), and a hexahydrate (Ca(ClO₄)₂·6H₂O). The determination of their crystal structures is fundamental to elucidating their stability, solubility, and reactivity, which are critical parameters in various applications, including as an electrolyte in batteries and as a potential component in pharmaceutical formulations. This guide synthesizes the crystallographic data and the experimental protocols for the definitive structural characterization of these three forms of this compound.

Anhydrous this compound (Ca(ClO₄)₂)

The crystal structure of anhydrous this compound was determined from laboratory powder X-ray diffraction data due to the difficulty in growing single crystals.[1][2][3]

Crystal Structure Data

The anhydrous form of this compound crystallizes in the orthorhombic space group Pbca.[1][4][5] The crystal structure is comprised of isolated ClO₄⁻ tetrahedra and Ca²⁺ cations.[1][4][5] The calcium cation is coordinated by eight oxygen atoms from eight distinct perchlorate tetrahedra, resulting in a distorted square-antiprismatic coordination environment.[1][4][5]

| Parameter | Value |

| Chemical Formula | Ca(ClO₄)₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.9133 (4) |

| b (Å) | 9.9133 (4) |

| c (Å) | 10.0031 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 983.01 (8) |

| Z | 8 |

Table 1: Crystallographic Data for Anhydrous this compound.

Experimental Protocol: Powder X-ray Diffraction

Sample Preparation: Hydrated this compound [Ca(ClO₄)₂·xH₂O] was heated to 623 K in a furnace for 12 hours to obtain the anhydrous form.[1][4] The resulting sample was then cooled and transferred to an argon-filled glovebox to prevent rehydration.[1][4]

Data Collection: Powder X-ray diffraction (PXRD) data was collected at ambient temperature using a diffractometer with Cu Kα radiation.[1] The sample was ground and sealed in a dome-type sample holder to prevent atmospheric exposure during data collection.[4]

Structure Determination and Refinement: The crystal structure was solved and refined using the Rietveld method.[1]

This compound Tetrahydrate (Ca(ClO₄)₂·4H₂O)

The crystal structure of this compound tetrahydrate was determined from single-crystal X-ray diffraction data.

Crystal Structure Data

Ca(ClO₄)₂·4H₂O crystallizes in the monoclinic space group P2₁/c.[5] The structure features a Ca²⁺ cation coordinated by four water molecules and four oxygen atoms from four different perchlorate tetrahedra, resulting in an eightfold coordination with a distorted square-antiprismatic geometry.[1][6] These coordination polyhedra form chains along the [01-1] direction by sharing corners of the ClO₄ tetrahedra.[1]

| Parameter | Value |

| Chemical Formula | Ca(ClO₄)₂·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9351 (3) |

| b (Å) | 14.1803 (5) |

| c (Å) | 9.7745 (4) |

| α (°) | 90 |

| β (°) | 109.434 (2) |

| γ (°) | 90 |

| Volume (ų) | 1036.81 (7) |

| Z | 4 |

Table 2: Crystallographic Data for this compound Tetrahydrate.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of Ca(ClO₄)₂·4H₂O were grown by crystallizing an aqueous solution containing 62.95 wt% Ca(ClO₄)₂ at 273 K for one day.[5]

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at low temperature (typically 100 K) to minimize thermal vibrations.

Structure Determination and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

This compound Hexahydrate (Ca(ClO₄)₂·6H₂O)

Similar to the tetrahydrate, the crystal structure of the hexahydrate was determined using single-crystal X-ray diffraction.

Crystal Structure Data

Ca(ClO₄)₂·6H₂O crystallizes in the triclinic space group P1.[5] The structure is more complex, containing two distinct Ca²⁺ cations.[1][6] Each calcium ion is coordinated by six water molecules and two oxygen atoms from two perchlorate tetrahedra, forming [Ca(H₂O)₆(ClO₄)]₂ dimers through the sharing of two ClO₄ tetrahedra.[1][4][6] These dimers are arranged in sheets that are parallel to the (001) plane and are interspersed with layers of non-coordinating ClO₄ tetrahedra.[4] The structure was refined as a two-component inversion twin.[1]

| Parameter | Value |

| Chemical Formula | Ca(ClO₄)₂·6H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.9351 (3) |

| b (Å) | 14.1803 (5) |

| c (Å) | 9.7745 (4) |

| α (°) | 90 |

| β (°) | 109.434 (2) |

| γ (°) | 90 |

| Volume (ų) | 1036.81 (7) |

| Z | 4 |

Table 3: Crystallographic Data for this compound Hexahydrate.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of Ca(ClO₄)₂·6H₂O were obtained by crystallizing an aqueous solution containing 57.55 wt% Ca(ClO₄)₂ at 238 K over a period of one week.[5]

Data Collection and Structure Analysis: The experimental procedure for data collection and structure determination is analogous to that of the tetrahydrate, involving single-crystal X-ray diffraction at low temperature, followed by structure solution and refinement.

Conclusion

This guide has detailed the crystal structures and the experimental methodologies for the determination of anhydrous, tetrahydrated, and hexahydrated this compound. The provided data and protocols offer a comprehensive resource for researchers and professionals, enabling a deeper understanding of the structural chemistry of this compound and facilitating its application in various scientific and industrial fields. The distinct coordination environments and crystal packing in these forms underscore the importance of precise structural characterization in predicting and controlling the material's properties.

References

- 1. Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of this compound anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O | Semantic Scholar [semanticscholar.org]

- 6. Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O - PMC [pmc.ncbi.nlm.nih.gov]

The Hygroscopic Nature of Calcium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of calcium perchlorate (B79767) (Ca(ClO₄)₂), a powerful desiccant with significant implications across various scientific and industrial fields, including planetary science and pharmaceutical development. This document summarizes key quantitative data, details experimental methodologies for characterization, and presents visual workflows to elucidate the underlying physical processes.

Core Properties and Significance

Calcium perchlorate is an inorganic salt that exhibits strong hygroscopic and deliquescent properties, meaning it readily attracts and absorbs moisture from the atmosphere, eventually dissolving in the absorbed water to form a liquid solution.[1][2] Its chemical formula is Ca(ClO₄)₂, and it is commonly found in its tetrahydrate form, Ca(ClO₄)₂·4H₂O.[3][4] The extreme affinity of this compound for water is a critical factor in its primary application as a potent drying agent.[5] This property is also of significant interest in planetary science, as the presence of this compound on Mars suggests the potential for liquid brines to exist in hyper-arid environments.[2][6][7]

Quantitative Hygroscopic Data

The hygroscopic behavior of this compound is characterized by several key parameters, including its Deliquescence Relative Humidity (DRH) and its mass hygroscopic growth factor. The DRH is the specific relative humidity at which the solid salt begins to dissolve into an aqueous solution.[1][6]

Deliquescence Relative Humidity (DRH)

The DRH of this compound is notably low and is dependent on temperature and the hydration state of the salt.[1] Anhydrous Ca(ClO₄)₂ exhibits a very low DRH, while its hydrated forms deliquesce at higher relative humidities.[1]

| Temperature (K) | DRH of Ca(ClO₄)₂·4H₂O (%) | Reference |

| 278 | 18.5 ± 0.5 | [8][9] |

| 283 | 17.5 ± 0.5 | [8] |

| 288 | 17.5 ± 0.5 | [8] |

| 293 | 16.5 ± 0.5 | [8] |

| 298 | 16.5 ± 0.5 | [8] |

| 303 | 16.5 ± 0.5 | [8] |

| Temperature (K) | DRH of Anhydrous Ca(ClO₄)₂ (%) | Reference |

| 223 | 55 ± 4 | |

| 263 | 23 | [2] |

| 273 | 10 ± 4 |

Efflorescence Relative Humidity (ERH)

Efflorescence, the process where the aqueous salt solution crystallizes back into a solid, occurs at a much lower relative humidity than deliquescence, a phenomenon known as hysteresis.[1][2]

| Temperature (K) | ERH (%) | Reference |

| 233 - 263 | ~15 | [1] |

| 273 | < 1 | [1] |

Mass Hygroscopic Growth

The mass of this compound increases significantly as it absorbs water from the atmosphere, especially after deliquescence.

| Relative Humidity (%) | Mass Increase of Ca(ClO₄)₂·4H₂O at 298 K (%) | Reference |

| 50 | ~44 | |

| 70 | ~77 | |

| 90 | ~190 |

Experimental Protocols for Hygroscopicity Determination

The characterization of the hygroscopic properties of this compound involves precise measurements under controlled environmental conditions. The following are summaries of key experimental methodologies.

Determination of DRH and ERH using Raman Microscopy with an Environmental Cell

This method allows for direct visual and spectral observation of phase transitions.

-

Sample Preparation: A solution of Ca(ClO₄)₂ is nebulized to generate microparticles (1-40 µm) which are then deposited onto a hydrophobic quartz disc.[6] For studying the anhydrous form, the prepared sample is dried under a stream of dry nitrogen or in a vacuum.[10]

-

Environmental Control: The sample is placed within an environmental cell where the temperature can be precisely controlled (e.g., from 233 K to 273 K). The relative humidity is controlled and monitored using a chilled-mirror hygrometer.[1][6]

-

Data Acquisition: A Raman spectrometer equipped with a laser (e.g., 532 nm) is used to collect spectral information of the sample. An optical microscope is used for direct visual observation of phase transitions.[6]

-

Procedure:

-

The sample is cooled to the desired temperature.

-

The relative humidity is slowly increased in controlled steps.

-

The DRH is identified as the RH at which the Raman spectrum shows a broadening of the O-H stretch and a shift in the ClO₄⁻ stretch, corresponding to the transition from a solid to an aqueous solution. This is confirmed by visual changes in the optical microscope.[6]

-

To determine the ERH, the relative humidity is then slowly decreased until recrystallization is observed both visually and spectrally.[1][6]

-

Measurement of Mass Hygroscopic Growth using a Vapor Sorption Analyzer

This gravimetric method quantifies the amount of water absorbed by the sample at different relative humidities.

-

Instrumentation: A commercial vapor sorption analyzer is used, which consists of a microbalance to measure the sample mass and a system to control the relative humidity and temperature.[11]

-

Sample Preparation: A small amount of the this compound sample (typically 0.5-1 mg) is placed in the analyzer.[11]

-

Procedure:

-

The sample is first dried at a low relative humidity (<1% RH) at a constant temperature until a stable mass is recorded.[11]

-

The relative humidity is then increased stepwise (e.g., in 10% increments) up to a high RH (e.g., 90%). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.[11]

-

The mass of the sample is continuously recorded.

-

The mass hygroscopic growth factor is calculated as the ratio of the sample mass at a given RH to the dry mass of the sample.

-

Visualization of Hygroscopic Processes

The following diagrams illustrate the key processes and experimental workflows related to the hygroscopic nature of this compound.

Caption: Phase transitions of this compound with changing humidity.

Caption: Workflow for determining Deliquescence Relative Humidity (DRH).

Handling and Safety Considerations

This compound is a strong oxidizing agent and can pose significant safety hazards.[3][12] It can enhance the combustion of other substances and may lead to explosions, especially when heated with reducing agents or organic materials.[3][13] Proper handling procedures are crucial.

-

Storage: Store in tightly closed containers in a cool, well-ventilated area away from heat and combustible materials.[12][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection to avoid skin and eye contact.[12][15]

-

Spills: In case of a spill, avoid dust formation. Use non-combustible absorbent materials like vermiculite (B1170534) or sand for cleanup.[13][15]

-

Fire: Use water to extinguish fires involving this compound. Do not use dry chemical, CO₂, or foam extinguishers.[12]

This guide provides a foundational understanding of the hygroscopic nature of this compound. For specific applications, further investigation into the effects of impurities, specific temperature and pressure regimes, and interactions with other chemical species is recommended.

References

- 1. lpi.usra.edu [lpi.usra.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. List of desiccants - Wikipedia [en.wikipedia.org]

- 6. lpi.usra.edu [lpi.usra.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. nj.gov [nj.gov]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Calcium Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium perchlorate (B79767) in various organic solvents. Calcium perchlorate, an inorganic salt with the chemical formula Ca(ClO₄)₂, is a strong oxidizing agent that exists as a white crystalline solid.[1] Its solubility is a critical parameter in numerous applications, including organic synthesis, electrochemistry, and as an electrolyte in non-aqueous battery systems. Understanding its behavior in different organic media is essential for optimizing reaction conditions, developing novel formulations, and ensuring safety in experimental design.

Quantitative Solubility Data

The solubility of this compound in a range of common organic solvents has been quantified and is summarized in the table below. The data is primarily available at 25 °C, and further research into the temperature dependence of its solubility in these solvents would be beneficial for a more complete understanding.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Methanol | 25 | 237.0[2] |

| Ethanol | 25 | 166.0[2] |

| 1-Propanol | 25 | 145.0[2] |

| 1-Butanol | 25 | 113.5[2] |

| Acetone | 25 | 61.76[2] |

| Ethyl Acetate | 25 | 75.62[2] |

| Diethyl Ether | 25 | 0.26[2] |

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As an ionic salt, this compound generally exhibits higher solubility in polar organic solvents like alcohols and acetone, which can effectively solvate the Ca²⁺ and ClO₄⁻ ions. Its low solubility in nonpolar solvents like diethyl ether is consistent with the "like dissolves like" principle.

-

Lattice Energy: The energy required to break the ionic lattice of solid this compound must be overcome by the energy released through the solvation of its constituent ions by the solvent molecules.

-

Temperature: While comprehensive temperature-dependent data is limited for organic solvents, the solubility of most salts in liquids increases with temperature. However, this relationship can be complex and should be determined experimentally for each solvent system.[3]

-

Presence of Water: this compound is hygroscopic, and the presence of even small amounts of water in the organic solvent can significantly increase its solubility due to the high solubility of this compound in water (188 g/100 mL at 20 °C).[4]

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[5]

1. Materials and Equipment:

-

Anhydrous this compound (high purity)

-

Anhydrous organic solvent of interest (high purity)

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Temperature probe

-

Syringe with a compatible filter (e.g., PTFE, 0.22 µm)

-

Pre-weighed, airtight glass vials

-

Drying oven or vacuum oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous this compound to a known mass of the anhydrous organic solvent in an airtight glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation and absorption of atmospheric moisture.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer with a temperature controller set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant into a pre-weighed, dry, airtight syringe fitted with a filter. It is critical to perform this step at the equilibration temperature to avoid any change in solubility.

-

-

Mass Determination:

-

Dispense the filtered saturated solution from the syringe into a pre-weighed, dry, airtight vial.

-

Determine the mass of the saturated solution by weighing the vial containing the solution and subtracting the mass of the empty vial.

-

Carefully evaporate the solvent from the vial. This can be done by gentle heating in a fume hood or, for more volatile solvents, by using a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, place the vial containing the dry this compound residue in a desiccator to cool to room temperature.

-

Weigh the vial with the dried residue to determine the mass of the dissolved this compound.

-

4. Calculation of Solubility:

-

Mass of solvent = (Mass of saturated solution + vial) - (Mass of dried residue + vial)

-

Mass of dissolved this compound = (Mass of dried residue + vial) - (Mass of empty vial)

-

Solubility ( g/100 g of solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent.

Safety Considerations

This compound is a strong oxidizing agent and can form explosive mixtures with organic materials, reducing agents, and other combustible materials.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of a spill, it should be cleaned up immediately, and the waste should be disposed of according to institutional safety guidelines.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium perchlorate (B79767), a powerful oxidizing agent, is of significant interest across various scientific disciplines, from planetary science to chemical synthesis. Understanding its thermal decomposition mechanism is critical for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of calcium perchlorate, detailing the multi-stage process, influencing factors, and the analytical techniques employed for its characterization. This document summarizes key quantitative data, outlines experimental protocols, and presents visual representations of the decomposition pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (Ca(ClO₄)₂) is an inorganic salt that, particularly in its hydrated form (Ca(ClO₄)₂·4H₂O), exhibits complex thermal behavior. Its decomposition is a multi-step process involving dehydration, melting, and ultimately, the exothermic release of oxygen. The study of this mechanism is crucial for applications where thermal stability is a key factor. This guide synthesizes findings from various analytical studies to present a cohesive understanding of the thermal decomposition of this compound.

The Multi-Stage Thermal Decomposition of this compound

The thermal decomposition of this compound, particularly its tetrahydrate form, proceeds through several distinct stages, which can be effectively monitored using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Stage 1: Dehydration

The initial stage of decomposition involves the loss of water molecules from the hydrated salt. For this compound tetrahydrate (--INVALID-LINK--₂), this dehydration occurs in a multi-step process. The first endotherm, observed at temperatures up to 150°C, corresponds to the release of these water molecules to form anhydrous this compound (Ca(ClO₄)₂).[1][2] Some studies suggest this dehydration itself can occur in two steps.[3]

Stage 2: Melting and Phase Transition

Following dehydration, the anhydrous this compound undergoes further physical changes upon heating. A second endothermic event is typically observed at temperatures up to 400°C, which corresponds to the melting of the anhydrous salt.[1][2] Research has also identified a solid-solid phase transition of anhydrous Ca(ClO₄)₂ at approximately 346°C before it melts at around 416°C.[3]

Stage 3: Decomposition

The final and most critical stage is the exothermic decomposition of the molten this compound. This process occurs at temperatures greater than 400°C and involves the release of a significant amount of oxygen gas, with the final solid product being calcium chloride (CaCl₂).[1][2] The overall decomposition reaction is:

Ca(ClO₄)₂ (l) → CaCl₂ (s) + 4O₂ (g)

The oxygen release is typically observed in the temperature range of 400-500°C.[1]

Quantitative Data on Thermal Decomposition

The following tables summarize the key quantitative data related to the thermal decomposition of this compound, compiled from various studies.

Table 1: Thermal Decomposition Stages of this compound Tetrahydrate

| Stage | Process | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) |

| 1 | Dehydration (loss of 4H₂O) | up to ~150 | Varies | ~23.1% (theoretical) |

| 2 | Melting of Anhydrous Salt | up to ~400 | ~416 | - |

| 3 | Decomposition to CaCl₂ | > 400 | ~535 | ~41.1% (theoretical, O₂) |

Note: Experimental values can vary depending on factors such as heating rate and sample purity.

Table 2: Effect of Iron-Bearing Minerals on the Decomposition Peak Temperature of this compound

| Catalyst (Mineral) | Change in Decomposition Peak Temperature (°C) |

| Magnetite | -35 |

| Hematite | -30 |

| Pyrite | -10 |

| HWMK919 (Palagonitic material) | 0 |

| Fayalite | +10 |

Data from Differential Scanning Calorimetry (DSC) analysis.[1]

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail the typical experimental methodologies.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass changes of a sample as a function of temperature, allowing for the determination of dehydration and decomposition stages and their associated mass losses.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Settings:

-

Heating Rate: A linear heating rate is applied, commonly in the range of 5-20°C/min. The heating rate can affect the observed decomposition temperatures.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or helium, with a constant purge gas flow rate (e.g., 20-50 mL/min) to remove evolved gases.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage against temperature. The derivative of this curve (DTG) is used to identify the temperatures of maximum mass loss rate for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This allows for the identification of endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) processes and the determination of their corresponding temperatures and enthalpy changes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Settings:

-

Heating Rate: Similar to TGA, a controlled linear heating rate (e.g., 10°C/min) is applied.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained with a constant purge rate.

-

Temperature Program: The sample is heated through a temperature range that encompasses all expected thermal events.

-

-

Data Analysis: The DSC curve plots heat flow against temperature. Endothermic and exothermic events are identified as peaks. The peak temperature and the area under the peak (which corresponds to the enthalpy change) are determined.

Mass Spectrometry (MS) for Evolved Gas Analysis (EGA)

Objective: To identify the gaseous species evolved during the thermal decomposition of the sample.

Methodology:

-

Coupling: The outlet of a TGA or a dedicated pyrolysis furnace is coupled to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Instrument Settings:

-

TGA/Furnace: The sample is heated according to a specified temperature program.

-

Mass Spectrometer: The MS is set to scan a specific mass-to-charge (m/z) ratio range to detect expected gaseous products (e.g., m/z 18 for H₂O, m/z 32 for O₂, m/z 35 and 37 for Cl, m/z 36 and 38 for HCl). Alternatively, selected ion monitoring (SIM) can be used for higher sensitivity.

-

-

Data Analysis: The intensity of specific m/z signals is plotted as a function of temperature, correlating the evolution of specific gases with the thermal events observed in TGA or DSC.

Visualizing the Decomposition Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of this compound tetrahydrate.

Caption: Influence of iron oxides on this compound decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that has been extensively studied using a variety of analytical techniques. This guide has provided a detailed overview of this mechanism, presenting quantitative data, experimental protocols, and visual diagrams to aid in the understanding of this complex process. For researchers, scientists, and professionals in drug development who may encounter or utilize perchlorate salts, a thorough knowledge of their thermal properties is paramount for both safety and efficacy in their work. The information presented herein serves as a foundational resource for further investigation and application of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Perchlorate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium perchlorate (B79767), Ca(ClO₄)₂, is a powerful oxidizing agent with noteworthy physical and chemical properties that underpin its utility in diverse scientific and industrial fields. This document provides a comprehensive overview of the essential characteristics of both anhydrous and hydrated forms of calcium perchlorate. It includes a detailed summary of its physical and chemical data, a laboratory-scale synthesis protocol, and an examination of its significant role as a competitive inhibitor of the sodium-iodide symporter (NIS), a topic of considerable interest in pharmacological research and drug development.

Core Physical and Chemical Properties

This compound is a white to yellow crystalline solid.[1][2] It is a strong inorganic oxidizing agent that enhances the combustion of other substances and can lead to explosions.[2][3] The perchlorate ion (ClO₄⁻) possesses a highly symmetrical tetrahedral structure, which contributes to its stability in solution.[3] this compound is also known to be very hygroscopic and commonly exists as the tetrahydrate, Ca(ClO₄)₂·4H₂O.[2]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of anhydrous and hydrated this compound for easy reference and comparison.

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Molecular Formula | Ca(ClO₄)₂ | Ca(ClO₄)₂·4H₂O |

| Molecular Weight | 238.98 g/mol [1][4] | 311.04 g/mol [4][5][6] |

| Appearance | White to yellow crystalline solid[1][2][3] | White crystalline solid[7] |

| Density | 2.651 g/cm³[1][2][5][8] | ~2.6 g/cm³[7] |

| Melting Point | 270 °C (decomposes)[2][4][5] | 75.4 °C |

| Solubility in Water | 188.7 g/100 g H₂O[2] | 189 g/100 g H₂O at 20 °C[9] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and methanol.[5][8] Slightly soluble in acetone, ethyl acetate.[8] Almost insoluble in diethyl ether.[8] | Data not readily available |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods, including the reaction of a calcium salt with perchloric acid or a perchlorate salt.[3] The following protocol details a common laboratory-scale synthesis via a double decomposition reaction between calcium chloride and sodium perchlorate.[1]

Experimental Protocol: Synthesis of this compound Tetrahydrate

Objective: To synthesize this compound tetrahydrate from calcium chloride and sodium perchlorate.

Materials:

-

Calcium chloride (CaCl₂), anhydrous

-

Sodium perchlorate (NaClO₄), anhydrous

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask

Methodology:

-

Preparation of Supersaturated Solutions:

-

Prepare a supersaturated solution of sodium perchlorate by dissolving it in a minimal amount of hot deionized water with stirring.

-

Separately, prepare a saturated solution of calcium chloride in deionized water.

-

-

Reaction:

-

While stirring, slowly add the calcium chloride solution to the supersaturated sodium perchlorate solution. The reaction is as follows: 2 NaClO₄(aq) + CaCl₂(aq) → Ca(ClO₄)₂(aq) + 2 NaCl(s)

-

Sodium chloride, being less soluble in the reaction mixture, will begin to precipitate.

-

-

Crystallization and Isolation:

-

Cool the reaction mixture in an ice bath to further decrease the solubility of sodium chloride and promote the crystallization of this compound.[1]

-

Filter the cold mixture using a Buchner funnel under vacuum to remove the precipitated sodium chloride.

-

The filtrate, now a solution of this compound, can be concentrated by gentle heating to encourage the crystallization of this compound tetrahydrate upon cooling.

-

-

Purification:

-

The crude this compound crystals can be recrystallized from a minimal amount of hot deionized water to improve purity.

-

-

Drying:

-

Dry the purified crystals in a desiccator over a suitable drying agent. Note that heating should be avoided to prevent the loss of hydration water and potential decomposition.

-

Experimental Workflow Diagram

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Relative potencies and additivity of perchlorate, thiocyanate, nitrate, and iodide on the inhibition of radioactive iodide uptake by the human sodium iodide symporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Crystal structure of this compound anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive Inhibition of Thyroidal Uptake of Dietary Iodide by Perchlorate Does Not Describe Perturbations in Rat Serum Total T4 and TSH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gfschemicals.com [gfschemicals.com]

- 8. Use of the thyrocyte sodium iodide symporter as the basis for a perchlorate cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US1965457A - Process of producing chlorates and perchlorates - Google Patents [patents.google.com]

Calcium Perchlorate: A Comprehensive Technical Guide for Researchers

December 18, 2025

Abstract

This technical guide provides an in-depth overview of calcium perchlorate (B79767), a chemical compound of significant interest to researchers, scientists, and drug development professionals. This document covers its fundamental chemical properties, including its CAS number and molecular weight, and delves into its applications and biological effects. A key focus is placed on its role as a potent oxidizing agent and its well-documented impact on thyroid function through the inhibition of the sodium-iodide symporter. This guide furnishes detailed methodologies for relevant experiments and presents key signaling pathways and experimental workflows through clear, structured diagrams.

Core Chemical and Physical Properties

Calcium perchlorate is an inorganic salt with the chemical formula Ca(ClO₄)₂. It is a powerful oxidizing agent and is encountered in both anhydrous and hydrated forms. The tetrahydrate, Ca(ClO₄)₂·4H₂O, is a common form of this compound.

Quantitative Data Summary

The key quantitative properties of anhydrous this compound and its tetrahydrate are summarized in the table below for easy reference and comparison.

| Property | Anhydrous this compound | This compound Tetrahydrate |

| CAS Number | 13477-36-6[[“]] | 15627-86-8[2][3] |

| Molecular Formula | Ca(ClO₄)₂[[“]] | Ca(ClO₄)₂·4H₂O[2][3] |

| Molecular Weight | 238.98 g/mol [2] | 311.04 g/mol [2][4][5][6] |

| Appearance | White to yellow crystalline solid[2] | White crystalline solid[4] |

| Density | 2.651 g/cm³[2] | 2.651 g/cm³[2] |

| Solubility in Water | 188 g/100 mL at 20°C[2] | 188 g/100 mL at 20°C[2] |

Applications in Research and Development

While this compound's strong oxidizing properties make it useful in pyrotechnics and as a component of rocket propellants, its utility in the research and drug development sector is more nuanced. Its primary roles in a laboratory setting are as a specialized oxidizing agent in organic synthesis and as a tool to study specific biological pathways.

Organic Synthesis

Perchlorates, including this compound, can be used in organic chemistry as oxidizing agents.[7] The perchlorate ion (ClO₄⁻) is a weak oxidant in aqueous solution under ambient conditions due to kinetic limitations; however, its oxidative potential is significantly enhanced at elevated temperatures.[7] In specialized applications, it can be used for the "wet" oxidation of organic matter for analytical purposes, where the goal is the destruction of the organic material to analyze its elemental composition.[7]

Electrochemical Research

Due to its high solubility and the relatively non-coordinating nature of the perchlorate anion, this compound has been investigated as an electrolyte salt in non-aqueous battery systems, particularly in the development of calcium-ion batteries.[8]

Biological Effects and Toxicological Profile

The primary biological effect of the perchlorate ion, and by extension this compound, is its potent competitive inhibition of the sodium-iodide symporter (NIS).[[“]][6] This protein is crucial for the uptake of iodide into the thyroid gland, which is the first and rate-limiting step in the synthesis of thyroid hormones.

Mechanism of Action: Thyroid Hormone Disruption

Perchlorate's inhibitory effect on the NIS can lead to a reduction in thyroid hormone production, which can induce a state of hypothyroidism.[9] This makes perchlorate a significant endocrine disruptor. The disruption of the hypothalamic-pituitary-thyroid (HPT) axis by perchlorate has been extensively studied in animal models.[6]

Signaling Pathway: Perchlorate Inhibition of Thyroid Hormone Synthesis

The following diagram illustrates the mechanism by which perchlorate inhibits thyroid hormone synthesis.

Experimental Protocols and Methodologies

For researchers investigating the effects of perchlorate, establishing a reliable experimental model is crucial. The following sections outline generalized protocols based on methodologies reported in the scientific literature.

In Vitro Assay for NIS Inhibition

This protocol describes a method to assess the inhibitory potential of perchlorate on the sodium-iodide symporter expressed in a cell line.

Objective: To determine the relative potency of perchlorate in inhibiting iodide uptake by cells expressing the human sodium-iodide symporter (hNIS).

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing hNIS.

-

Cell culture medium and supplements.

-

Radioactive iodide (¹²⁵I⁻).

-

Sodium perchlorate (or another perchlorate salt).

-

Scintillation counter.

Procedure:

-

Culture the hNIS-expressing CHO cells to confluency in appropriate multi-well plates.

-

Prepare a series of solutions with varying concentrations of sodium perchlorate.

-

Wash the cells with a buffer solution.

-

Incubate the cells with the different concentrations of perchlorate for a predetermined time.

-

Add a known concentration of ¹²⁵I⁻ to each well and incubate to allow for iodide uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular ¹²⁵I⁻ using a scintillation counter.

-

Analyze the data to determine the concentration of perchlorate that causes 50% inhibition of iodide uptake (IC₅₀).

Animal Model for Perchlorate-Induced Hypothyroidism

This protocol outlines a general procedure for inducing hypothyroidism in a rodent model through the administration of perchlorate.

Objective: To induce a hypothyroid state in rats or mice to study the physiological and molecular consequences of reduced thyroid hormone levels.

Materials:

-

Sprague-Dawley rats or other suitable rodent model.

-

Ammonium or potassium perchlorate.

-

Animal chow with controlled iodine content.

-

Drinking water.

-

Equipment for blood collection and hormone analysis (e.g., radioimmunoassay kits for TSH, T3, and T4).

Procedure:

-

Acclimate the animals to the housing conditions for a week.

-

Divide the animals into a control group and one or more experimental groups.

-

Prepare drinking water containing the desired concentration of perchlorate for the experimental groups. A common dose used in studies is in the range of 2000 mg/L.[9]

-

Provide the control group with untreated drinking water.

-

Administer the perchlorate-containing water for a specified duration, which can range from two weeks to several months, depending on the study's objectives.[9][10]

-

Monitor the animals for signs of hypothyroidism (e.g., changes in body weight, activity levels).

-

At specified time points, collect blood samples to measure serum levels of TSH, T3, and T4.

-

At the end of the study, animals can be euthanized for tissue collection (e.g., thyroid gland, liver, brain) for histological or molecular analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study of perchlorate-induced hypothyroidism.

Conclusion

This compound is a compound with distinct chemical properties and significant biological effects. For researchers in the fields of toxicology, endocrinology, and drug development, understanding its mechanism of action as a competitive inhibitor of the sodium-iodide symporter is crucial. The experimental methodologies outlined in this guide provide a framework for investigating the impacts of perchlorate in a controlled laboratory setting. As with any potent oxidizing agent and endocrine disruptor, appropriate safety precautions and handling procedures are paramount when working with this compound.

References

- 1. consensus.app [consensus.app]

- 2. Perchlorate transport and inhibition of the sodium iodide symporter measured with the yellow fluorescent protein variant YFP-H148Q/I152L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric regulation of Na+/I− symporter (NIS) activity by perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Competitive Inhibition of Thyroidal Uptake of Dietary Iodide by Perchlorate Does Not Describe Perturbations in Rat Serum Total T4 and TSH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. panspermia.org [panspermia.org]

- 8. Documents download module [ec.europa.eu]

- 9. Perchlorate exposure induces hypothyroidism and affects thyroid-responsive genes in liver but not brain of quail chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrated Forms of Calcium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrated forms of calcium perchlorate (B79767), a compound of significant interest in various scientific and industrial fields, including its relevance in pharmaceutical development as a strong oxidizing agent and electrolyte. This document details the properties, synthesis, and interconversion of its anhydrous, tetrahydrate, and hexahydrate forms, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating the relationships between these forms.

Overview of Calcium Perchlorate and its Hydrates

This compound, Ca(ClO₄)₂, is a powerful oxidizing agent and a highly hygroscopic salt, meaning it readily absorbs moisture from the atmosphere.[1][2] This inherent property leads to the formation of several stable hydrated forms, where a specific number of water molecules are incorporated into the crystal structure. The degree of hydration is dependent on factors such as temperature and water activity. The most well-characterized forms are the anhydrous (Ca(ClO₄)₂), tetrahydrate (Ca(ClO₄)₂·4H₂O), and hexahydrate (Ca(ClO₄)₂·6H₂O) forms.[3][4] While a dihydrate has been postulated, concrete evidence for its stable existence and characterization remains elusive in the current scientific literature.

These hydrated forms exhibit distinct physical properties and crystalline structures, which are crucial for their application and handling. Understanding the transitions between these forms is essential for controlling experimental conditions and ensuring the desired properties of the material.

Quantitative Data Summary

The physical and chemical properties of the known forms of this compound are summarized in the tables below for easy comparison.

Table 1: General Properties of this compound Forms

| Property | Anhydrous this compound | This compound Tetrahydrate | This compound Hexahydrate |

| Chemical Formula | Ca(ClO₄)₂ | Ca(ClO₄)₂·4H₂O | Ca(ClO₄)₂·6H₂O |

| Molecular Weight ( g/mol ) | 238.98[5] | 311.04[6] | 347.07 |

| Appearance | White to yellow crystalline solid[5] | White crystalline solid[7] | Crystalline solid |

| Density (g/cm³) | 2.651[8] | ~2.6[7] | Not available |

| Water Content (% w/w) | 0% | 23.15% | 31.12% |

| CAS Number | 13477-36-6[2] | 15627-86-8[7] | Not available |

Table 2: Solubility of this compound Tetrahydrate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 20 | 189[9] |

| 50 | 226.8[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the different forms of this compound.

Synthesis of this compound Tetrahydrate (Ca(ClO₄)₂·4H₂O)

This compound tetrahydrate can be synthesized by crystallizing a concentrated aqueous solution of this compound at room temperature.

Procedure:

-

Prepare a supersaturated aqueous solution of this compound (Ca(ClO₄)₂). This can be achieved by reacting calcium carbonate with perchloric acid, followed by evaporation of the resulting solution.[10]

-

Allow the solution to cool to room temperature (approximately 25°C or 298 K).

-

Crystals of this compound tetrahydrate will form. The crystallization process can be facilitated by seed crystals.

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any surface impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of this compound Hexahydrate (Ca(ClO₄)₂·6H₂O)

The hexahydrate form is crystallized from a specific concentration of aqueous this compound solution at a lower temperature.[3][11]

Procedure:

-

Prepare an aqueous solution containing 57.55 wt% of this compound.[11]

-

Cool the solution to 238 K (-35°C) and maintain this temperature for approximately one week to allow for crystallization.[11]

-

Isolate the resulting crystals of this compound hexahydrate by filtration at the low temperature.

-

The crystals should be handled and stored at low temperatures to prevent dehydration.

Preparation of Anhydrous this compound (Ca(ClO₄)₂)

Anhydrous this compound is typically prepared by the thermal dehydration of a hydrated form, most commonly the tetrahydrate.[12]

Procedure:

-

Place a sample of this compound tetrahydrate (Ca(ClO₄)₂·4H₂O) in a suitable crucible.

-

Heat the sample in a furnace to 623 K (350°C).[12]

-

Maintain this temperature for approximately 12 hours to ensure complete removal of the water of hydration.[12]

-

Cool the anhydrous this compound in a desiccator to prevent rehydration from atmospheric moisture.

Characterization by Powder X-ray Diffraction (PXRD)

The crystal structure of the different forms of this compound can be confirmed using powder X-ray diffraction.

Experimental Workflow:

Procedure:

-

A finely ground powder of the this compound sample is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is recorded as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is then analyzed, for instance, using Rietveld refinement, to determine the crystal structure and phase purity of the sample.

Interconversion and Phase Relationships

The different hydrated forms of this compound can be interconverted by controlling the temperature and water vapor pressure. The thermal decomposition of this compound tetrahydrate proceeds through dehydration to the anhydrous form, followed by the decomposition of the anhydrous salt at higher temperatures.[13][14] The hexahydrate is stable at lower temperatures and will convert to the tetrahydrate upon warming. These relationships can be visualized in the following diagram.

The phase diagram of the Ca(ClO₄)₂-H₂O system shows the stability regions of the different solid phases (ice, and the various hydrates) as a function of temperature and composition.[11] The eutectic temperature for the Ca(ClO₄)₂-H₂O system is approximately 197.3 K.[11] Below this temperature, a mixture of ice and a hydrated this compound salt will solidify. The specific hydrate (B1144303) that forms is dependent on the concentration of the solution. The hexahydrate is the stable form at lower temperatures, while the tetrahydrate is stable at temperatures closer to room temperature.[3]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. CAS 13477-36-6: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ca(ClO4)2 | CID 61629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. gfschemicals.com [gfschemicals.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound tetrahydrate [chemister.ru]

- 10. CN107150997A - A kind of preparation method of this compound solution - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

Theoretical Underpinnings of Calcium Perchlorate Stability: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of calcium perchlorate (B79767), Ca(ClO₄)₂, a compound of significant interest due to its presence on Mars and its potential applications as an oxidizer. This document is intended for researchers, scientists, and professionals in the fields of planetary science, materials science, and drug development who require a detailed understanding of the decomposition characteristics of this energetic material.

Executive Summary

Calcium perchlorate is a powerful oxidizing agent whose thermal stability is a critical parameter for its safe handling, storage, and application. Theoretical studies, primarily employing Density Functional Theory (DFT), coupled with experimental thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), have elucidated a multi-stage decomposition process. This process begins with the dehydration of its common tetrahydrate form, followed by a solid-state phase transition, melting, and finally, a highly exothermic decomposition into calcium chloride and oxygen. The stability of this compound is significantly influenced by factors such as temperature, the presence of catalysts (notably iron oxides), and the surrounding atmosphere. This guide synthesizes the current understanding of these factors, presenting key quantitative data, detailed experimental and theoretical protocols, and visual representations of the decomposition pathways and analytical workflows.

Thermal Decomposition Pathway

The thermal decomposition of this compound, particularly its hydrated form, is a sequential process that can be broadly categorized into three main stages.

Stage I: Dehydration The most common hydrated form, this compound tetrahydrate (Ca(ClO₄)₂·4H₂O), undergoes dehydration in a multi-step process. This typically begins at temperatures around 78°C (351 K) and continues up to approximately 329°C (602 K).[1] The four water molecules are released sequentially, a process that is endothermic in nature.

Stage II: Phase Transition and Melting Following complete dehydration, anhydrous this compound undergoes a solid-solid phase transition at approximately 346°C (619 K).[1] This is followed by melting at around 416°C (689 K).[1]

Stage III: Decomposition The final and most critical stage is the exothermic decomposition of molten this compound into solid calcium chloride (CaCl₂) and gaseous oxygen (O₂).[1][2] This typically occurs at temperatures above 400°C.[2]

The overall decomposition reaction for the anhydrous form is: Ca(ClO₄)₂ (l) → CaCl₂ (s) + 4O₂ (g)

Quantitative Thermodynamic and Kinetic Data

A summary of the key quantitative data related to the thermal decomposition of this compound is presented in the tables below.

Table 1: Thermal Event Temperatures

| Thermal Event | Temperature Range (°C) | Temperature Range (K) |

| Dehydration of Ca(ClO₄)₂·4H₂O | 78 - 329 | 351 - 602[1] |

| Solid-Solid Phase Transition | ~346 | ~619[1] |

| Melting of Anhydrous Ca(ClO₄)₂ | ~416 | ~689[1] |

| Onset of Decomposition | >400 | >673[2] |

Table 2: Thermodynamic and Kinetic Parameters

| Parameter | Value | Conditions |

| Standard Enthalpy of Decomposition (ΔH°) | -59.0 kJ/mol | Standard conditions |

| Activation Energy (Ea) of Decomposition | Not available for pure Ca(ClO₄)₂ | Catalytic studies show a decrease |

| Enthalpy of Dehydration (ΔH_dehyd) | Not available | - |

Experimental and Theoretical Protocols

Experimental Protocol: TGA-DSC Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for experimentally determining the thermal stability of this compound. The following protocol outlines a typical procedure.

1. Instrument Preparation:

-

Ensure the TGA-DSC instrument is calibrated for both temperature and heat flow using appropriate standards (e.g., indium, zinc).

-

Perform a blank run with an empty crucible to establish a stable baseline.

2. Sample Preparation:

-

Use a small sample mass, typically 1-5 mg, of this compound tetrahydrate.

-

If the sample consists of large crystals, gently grind it to a fine, homogeneous powder to ensure uniform heating.

-

Accurately weigh the sample in a suitable crucible (e.g., alumina (B75360) or platinum).

3. TGA-DSC Measurement Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent unwanted side reactions.

-

Heating Rate: A controlled heating rate, commonly 10 °C/min, is applied. Slower or faster rates can be used to study kinetic effects.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 600-700°C.

4. Data Analysis:

-

The TGA curve will show mass loss steps corresponding to dehydration and decomposition. The percentage mass loss is used to determine the stoichiometry of these reactions.

-

The DSC curve will display endothermic peaks for dehydration and melting, and a prominent exothermic peak for the final decomposition.

-

The onset and peak temperatures of these thermal events are determined from the DSC curve.

-

The enthalpy change (ΔH) for each event is calculated by integrating the area under the respective DSC peaks.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

DFT calculations provide molecular-level insights into the decomposition mechanism and energetics of this compound.

1. Model Construction:

-

A computational model of the this compound molecule or crystal lattice is constructed. For studying the intrinsic decomposition, an isolated Ca(ClO₄)₂ molecule in the gas phase can be modeled.

-

To investigate solid-state effects, a periodic model of the crystal structure is used.

2. Computational Method:

-

A suitable DFT functional and basis set are selected. A common choice for such systems is the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

3. Geometry Optimization:

-

The initial geometry of the reactant (Ca(ClO₄)₂), products (CaCl₂ and O₂), and any potential intermediates and transition states are optimized to find their lowest energy structures.

4. Energy Calculations:

-

The total electronic energies of the optimized structures are calculated. The reaction enthalpy is determined from the difference in the total energies of the products and reactants.

5. Transition State Search:

-

To determine the activation energy, a transition state (TS) search is performed for the key decomposition steps. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed to locate the saddle point on the potential energy surface corresponding to the TS.

-

The activation energy is the energy difference between the transition state and the reactants.

6. Frequency Analysis:

-

Vibrational frequency calculations are performed on all optimized structures to confirm that reactants and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound stability studies.

Conclusion